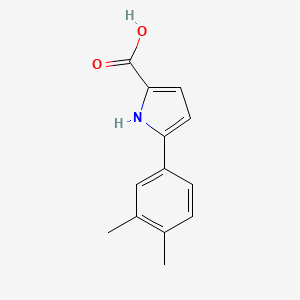

1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)-

Description

1H-Pyrrole-2-carboxylic acid, 5-(3,4-dimethylphenyl)- is a pyrrole derivative featuring a carboxylic acid group at the 2-position and a 3,4-dimethylphenyl substituent at the 5-position. Pyrrole carboxylic acids are significant in medicinal chemistry due to their heterocyclic aromatic structure, which often confers bioactivity, such as antimicrobial or enzyme inhibitory properties.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

5-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C13H13NO2/c1-8-3-4-10(7-9(8)2)11-5-6-12(14-11)13(15)16/h3-7,14H,1-2H3,(H,15,16) |

InChI Key |

XMHTVHMNIRQGLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(N2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)- typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group on the pyrrole ring using oxidizing agents such as potassium permanganate or chromium trioxide.

Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of the 3,4-dimethylphenyl group with a halogenated pyrrole derivative in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products:

Oxidation: Pyrrole N-oxides.

Reduction: Pyrrole alcohols, pyrrole aldehydes.

Substitution: Halogenated pyrroles, nitrated pyrroles.

Scientific Research Applications

1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

1H-Pyrrole-2-carboxylic acid, 5-[4-(dimethylamino)phenyl]- (CAS 2110679-33-7)

- Molecular Formula : C₁₃H₁₄N₂O₂.

- Key Differences: The 4-(dimethylamino)phenyl substituent is a strong electron-donating group (EDG) due to the lone pair on the nitrogen atom, enhancing the electron density of the pyrrole ring. This contrasts with the weaker EDG effects of the 3,4-dimethylphenyl group in the target compound. The dimethylamino group may increase solubility in polar solvents compared to the hydrophobic dimethylphenyl group.

- Molecular Weight : 230.26 g/mol, slightly higher than the hypothetical target compound due to the additional nitrogen atom.

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)

- Synthesis Yield : 71%.

- Key Differences : The chloro substituent is an electron-withdrawing group (EWG), reducing electron density on the fused pyrrolo-pyridine ring. This may decrease acidity of the carboxylic acid compared to the target compound. The bicyclic structure (pyrrolo-pyridine) enhances aromatic stability but reduces conformational flexibility.

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)

Impact of Ring Saturation and Additional Functional Groups

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)

- Molecular Formula: C₆H₉NO₃.

- Key Differences: The saturated pyrrolidine ring lacks aromaticity, reducing resonance stabilization. This structure is more flexible but less planar, affecting interactions in biological systems.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Feature | Synthesis Yield (%) |

|---|---|---|---|---|

| Target: 5-(3,4-dimethylphenyl)- derivative | C₁₃H₁₃NO₂* | ~215.25* | 3,4-dimethylphenyl (EDG) | N/A |

| 5-[4-(dimethylamino)phenyl]- derivative | C₁₃H₁₄N₂O₂ | 230.26 | 4-(dimethylamino)phenyl (EDG) | N/A |

| 5-Chloro-pyrrolo-pyridine-2-carboxylic acid | C₈H₅ClN₂O₂ | 212.60 | Chloro (EWG), bicyclic system | 71 |

| 5-Methoxy-pyrrolo-pyridine-2-carboxylic acid | C₉H₈N₂O₃ | 192.17 | Methoxy (EDG), bicyclic system | 80 |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 | Saturated ring, ketone group | N/A |

*Hypothetical values based on structural analogs.

Biological Activity

1H-Pyrrole-2-carboxylic acid, 5-(3,4-dimethylphenyl)- is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with a carboxylic acid and a dimethylphenyl group. Its synthesis typically involves multi-step organic reactions that can yield various derivatives with enhanced biological properties. For instance, modifications to the pyrrole moiety can significantly influence its pharmacokinetic and pharmacodynamic profiles.

Antimicrobial Activity

1H-Pyrrole-2-carboxylic acid derivatives have demonstrated notable antimicrobial properties. A study highlighted that certain pyrrole compounds exhibited low nanomolar inhibition against bacterial DNA gyrase, which is crucial for bacterial replication. Specifically, derivatives showed activity against Staphylococcus aureus and E. coli, with minimal inhibitory concentrations (MIC) as low as 1 μg/mL .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 1 |

| Compound 2 | E. coli | 32 |

Antitubercular Activity

Research has indicated that pyrrole-2-carboxamides derived from this compound are effective against drug-resistant strains of Mycobacterium tuberculosis. Compounds synthesized with bulky substituents showed enhanced anti-TB activity with MIC values lower than 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . The structure-activity relationship (SAR) studies revealed that specific modifications could lead to significant improvements in efficacy.

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| Compound 5 | M. tuberculosis | <0.016 |

| Compound 6 | Drug-resistant strains | <0.016 |

Antiviral Activity

In addition to antibacterial properties, the compound has been evaluated for its antiviral potential, particularly against Hepatitis B virus (HBV). Pyrrole derivatives have been shown to act as capsid assembly modulators (CAMs), influencing HBV replication through their binding characteristics. Computational studies have indicated favorable binding affinities, suggesting potential for further development as therapeutic agents against HBV .

The mechanisms through which 1H-Pyrrole-2-carboxylic acid exerts its biological effects include:

- Enzyme Inhibition : Many derivatives inhibit key enzymes such as DNA gyrase and MmpL3 in M. tuberculosis, disrupting essential bacterial processes.

- Binding Affinity : The structural configuration allows for effective binding to target proteins, enhancing potency against specific pathogens.

- Modulation of Cellular Pathways : Some studies suggest that these compounds may interfere with cellular signaling pathways, although further research is needed to elucidate these mechanisms fully.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that chitosan biocomposites loaded with pyrrole-2-carboxylic acid exhibited significant antifungal activity against Aspergillus niger, showcasing the compound's versatility in combating various pathogens .

- Anti-TB Activity : A series of pyrrole derivatives were tested against drug-resistant strains of M. tuberculosis, revealing that modifications in the side chains significantly enhanced their efficacy compared to standard treatments like isoniazid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.